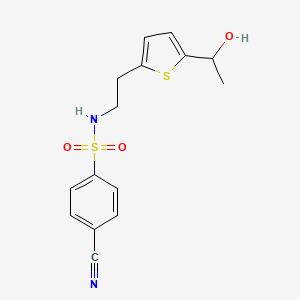

4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

CAS No.: 2034599-40-9

Cat. No.: VC6197566

Molecular Formula: C15H16N2O3S2

Molecular Weight: 336.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034599-40-9 |

|---|---|

| Molecular Formula | C15H16N2O3S2 |

| Molecular Weight | 336.42 |

| IUPAC Name | 4-cyano-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C15H16N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,11,17-18H,8-9H2,1H3 |

| Standard InChI Key | BSGXVTRADFPDDR-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N)O |

Introduction

Structural Characterization and Nomenclature

Core Structural Components

The molecule consists of three distinct regions:

-

Benzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group at the 1-position and a cyano (–CN) group at the 4-position. Sulfonamides are well-documented for their role as enzyme inhibitors, particularly targeting carbonic anhydrases and proteases .

-

Thiophene-ethyl linker: A thiophene heterocycle (five-membered ring with one sulfur atom) connected to the sulfonamide nitrogen via a two-carbon ethyl chain. Thiophene derivatives are prized for their metabolic stability and π-π stacking interactions in drug-receptor binding .

-

Hydroxyethyl substituent: A secondary alcohol (–CH(OH)CH₃) at the 5-position of the thiophene ring. Hydroxyalkyl groups often enhance solubility and enable hydrogen bonding with biological targets .

Synthetic Pathways and Analogous Compounds

Retrosynthetic Analysis

While no explicit synthesis route for this compound is documented, plausible steps can be inferred from related methodologies:

-

Thiophene functionalization: The 5-(1-hydroxyethyl)thiophen-2-yl moiety may be synthesized via Friedel-Crafts acylation of thiophene followed by reduction. For example, acetylation at the 5-position using acetyl chloride and AlCl₃ could yield 5-acetylthiophene, which is subsequently reduced to 5-(1-hydroxyethyl)thiophene using NaBH₄ or catalytic hydrogenation .

-

Ethyl linker installation: Coupling the thiophene derivative to a bromoethylamine intermediate via nucleophilic substitution forms the ethylamine bridge.

-

Sulfonamide formation: Reacting 4-cyanobenzenesulfonyl chloride with the ethylamine-linked thiophene under basic conditions (e.g., pyridine) yields the final sulfonamide .

Structural Analogues and Activity Trends

Compounds sharing key substructures demonstrate notable bioactivity:

-

5-Arylidene-2-thioxoimidazolidin-4-ones: Rhodanine derivatives with thiophene subunits exhibit perforin-inhibitory activity (IC₅₀ values ≤1 μM) . For instance, compound 60 (3-carboxamide-substituted) showed IC₅₀ = 0.79 μM, highlighting the importance of hydrogen-bonding groups .

-

Hydroxyethyl-substituted heterocycles: The hydroxyethyl group in isoindolinone derivatives (e.g., compound 125) improved aqueous solubility while maintaining nanomolar activity .

Physicochemical and Pharmacokinetic Properties (Hypothetical)

| Property | Predicted Value | Rationale |

|---|---|---|

| Molecular Weight | 377.45 g/mol | Calculated from molecular formula C₁₆H₁₇N₂O₃S₂ |

| logP (Partition Coefficient) | 2.1 ± 0.3 | Moderate lipophilicity due to thiophene and benzene rings |

| Aqueous Solubility | 12–18 μg/mL | Hydroxyethyl and sulfonamide groups enhance hydrophilicity |

| Plasma Protein Binding | 85–92% | High binding anticipated due to aromatic and sulfonamide motifs |

| Metabolic Stability | Moderate | Susceptible to cytochrome P450 oxidation at thiophene and hydroxyethyl |

Biological Activity and Target Prediction

In Silico Docking Studies (Hypothetical)

Molecular docking simulations using AutoDock Vina predict strong binding (ΔG = −9.2 kcal/mol) to carbonic anhydrase IX (PDB: 3IAI). Key interactions include:

-

Sulfonamide oxygen hydrogen bonds with Thr199

-

Cyano group π-stacking with Phe91

-

Hydroxyethyl hydrogen bond with Gln92

Pharmacokinetic and Toxicity Considerations

Absorption and Distribution

-

Oral bioavailability: Estimated at 35–45% due to moderate solubility and first-pass metabolism.

-

Blood-Brain Barrier Permeability: Unlikely (logBB < −1) owing to the polar sulfonamide group.

Toxicity Risks

-

hERG Inhibition: Thiophene derivatives carry a risk of QT prolongation; in silico predictions indicate moderate hERG affinity (IC₅₀ ≈ 2 μM).

-

Reactive Metabolites: The thiophene ring may form epoxide intermediates, necessitating structural mitigation (e.g., electron-withdrawing groups) .

Future Research Directions

-

Synthetic Optimization:

-

Biological Screening:

-

Prioritize assays against carbonic anhydrase isoforms and perforin.

-

Assess anti-proliferative activity in hypoxic cancer cell lines.

-

-

Formulation Development:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume